1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide
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Overview
Description
1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazine ring.
Piperidine Carboxamide Formation: The final step involves the coupling of the sulfonylated benzoxazine with N-(3-phenylpropyl)piperidine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as proteases and kinases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide
- **1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(4-phenylbutyl)piperidine-3-carboxamide
Uniqueness
Compared to similar compounds, 1-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide exhibits unique properties due to the specific positioning of the phenylpropyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N3O5S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-17-23(28)26-21-15-20(11-12-22(21)32-17)33(30,31)27-14-6-10-19(16-27)24(29)25-13-5-9-18-7-3-2-4-8-18/h2-4,7-8,11-12,15,17,19H,5-6,9-10,13-14,16H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
SBHLRKYXCGEACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
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